molecular formula C13H15NO4 B2828909 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid CAS No. 58898-49-0

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid

Cat. No. B2828909
CAS RN: 58898-49-0
M. Wt: 249.266
InChI Key: LHSYLPPPCKSEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .


Physical And Chemical Properties Analysis

The compound is a solid and its color ranges from white to off-white . It has a melting point of >195°C (decomposition) . It is slightly soluble in DMSO and methanol when heated . The compound should be stored in an amber vial in a -20°C freezer .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline derivatives are recognized for their diverse therapeutic potential. Initially, these compounds were known for their neurotoxic effects. However, further research unveiled their role in preventing Parkinsonism and their anticancer properties. Trabectedin, for instance, derived from a marine organism and featuring a tetrahydroisoquinoline ring, has been approved for treating soft tissue sarcomas, highlighting the anticancer drug discovery potential of such compounds. These derivatives have shown efficacy in combating diseases like cancer, malaria, and various central nervous system disorders, underscoring their versatility and potential as novel therapeutic agents (Singh & Shah, 2017).

Phenolic Acids and Their Pharmacological Significance

Chlorogenic Acid (CGA) represents another class of biologically active compounds, abundant in green coffee extracts and tea. CGA exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. Its impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity. This highlights the importance of naturally occurring compounds with multiple functional groups, similar to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid, in drug development and therapeutic applications (Naveed et al., 2018).

Antioxidants and Environmental Chemicals

The environmental fate and aquatic effects of various oxo-process chemicals, including derivatives with butanoic acid moieties, have been studied, revealing their rapid biodegradation in soil and water. Such studies underscore the potential environmental impact and the biodegradability of chemical compounds, including those similar to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid. Understanding the environmental behavior of such compounds is crucial for assessing their safety and sustainability in pharmaceutical applications (Staples, 2001).

Mechanism of Action

As an impurity of Cilostazol, “4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” might share similar mechanisms of action. Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

properties

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-6-3-9-8-10(4-5-11(9)14-12)18-7-1-2-13(16)17/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSYLPPPCKSEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.